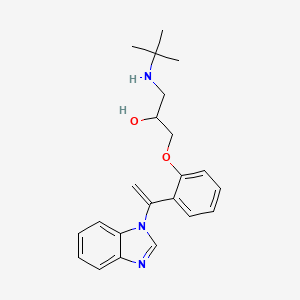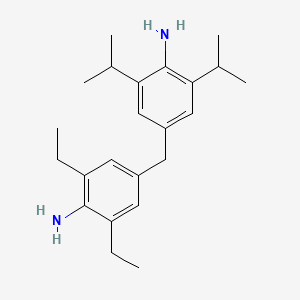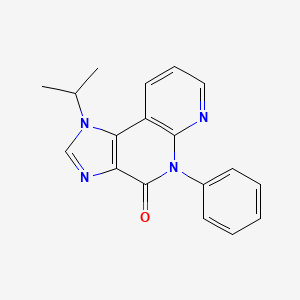
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to its unique structural properties and versatile applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
科学的研究の応用
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes due to their fluorescent properties.
Medicine: Exhibit potential as antitumor agents, enzymatic inhibitors, and central nervous system agents
Industry: Utilized in the development of materials with specific photophysical properties.
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. For instance, they can act as enzymatic inhibitors by binding to active sites of enzymes, thereby blocking their activity . Additionally, their antitumor activity is attributed to their ability to interfere with cellular processes essential for cancer cell survival .
類似化合物との比較
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Pyrazolo[1,5-a]pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- stands out due to its unique structural features that allow for versatile modifications and its significant potential in medicinal chemistry and material science .
特性
CAS番号 |
87948-87-6 |
|---|---|
分子式 |
C18H14N6O2 |
分子量 |
346.3 g/mol |
IUPAC名 |
5-methyl-7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-12-16(17(25)22-13-6-2-4-9-19-13)18(26)24-15(21-12)8-11-23(24)14-7-3-5-10-20-14/h2-11H,1H3,(H,19,22,25) |
InChIキー |
OGURGJWGEALFID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=N3)C(=O)NC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















